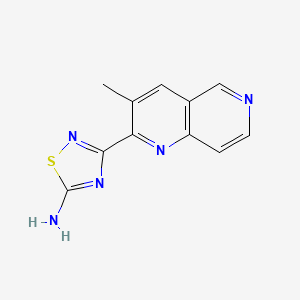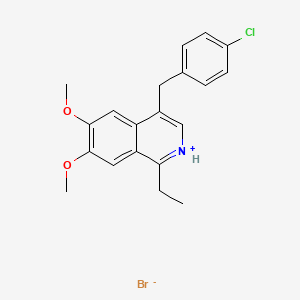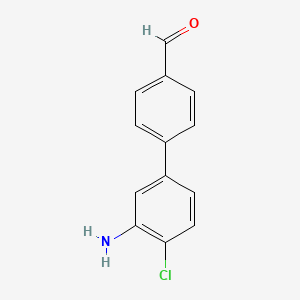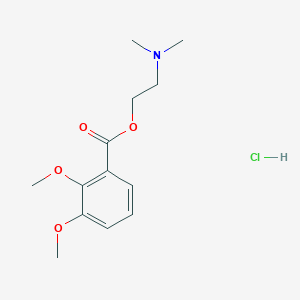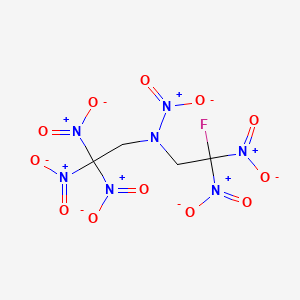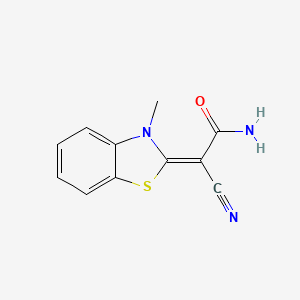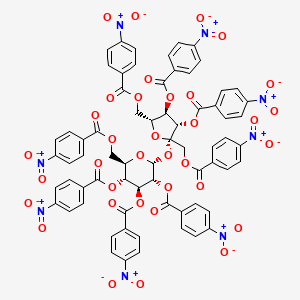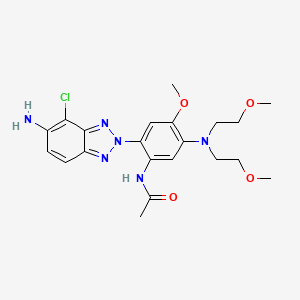
3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C13H17IN2O2 It is a derivative of benzoic acid, featuring an iodine atom and a methylpiperazine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-formylbenzoic acid and 1-methylpiperazine.
Condensation Reaction: The 4-formylbenzoic acid undergoes a condensation reaction with 1-methylpiperazine to form 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.
Iodination: The final step involves the iodination of the aromatic ring at the 3-position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The methylpiperazine group can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
科学的研究の応用
3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][2].
作用機序
The mechanism of action of 3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The iodine atom and the methylpiperazine group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride: A salt form that may have different solubility and stability properties.
Uniqueness
The presence of the iodine atom in 3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid makes it unique compared to its analogs. The iodine atom enhances its reactivity in substitution reactions and may impart distinct biological activities.
特性
CAS番号 |
1131614-85-1 |
|---|---|
分子式 |
C13H17IN2O2 |
分子量 |
360.19 g/mol |
IUPAC名 |
3-iodo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H17IN2O2/c1-15-4-6-16(7-5-15)9-11-3-2-10(13(17)18)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18) |
InChIキー |
JIPVYCGKXAKMJS-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


